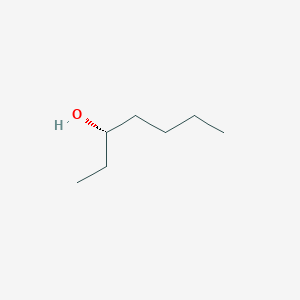

(3S)-heptan-3-ol

Description

Significance of Chiral Secondary Alcohols in Contemporary Organic Chemistry

Chiral secondary alcohols are indispensable building blocks in contemporary organic chemistry, primarily due to their prevalence in biologically active molecules and their utility in asymmetric synthesis. ru.nlnih.govresearchgate.net In the pharmaceutical industry, the precise stereochemistry of a drug molecule is often critical for its efficacy and safety, as different enantiomers can exhibit vastly different pharmacological profiles. researchgate.netmuni.cz Chiral secondary alcohols frequently form the core structure or key functional groups of many active pharmaceutical ingredients (APIs) and agrochemicals. Consequently, the development of efficient and highly enantioselective methods for their synthesis, such as asymmetric reduction of prochiral ketones or enantioselective hydration of alkenes, remains a paramount area of academic and industrial research. nih.govresearchgate.netgoogle.comnih.govacs.org These alcohols also serve as valuable chiral auxiliaries and ligands in catalytic processes, enabling the stereocontrolled construction of complex molecular architectures. researchgate.netresearchgate.net

The Compound (3S)-Heptan-3-ol as a Prototypical Chiral Building Block

This compound, with the chemical formula C7H16O, features a chiral center at the third carbon atom, bearing the (S) configuration. nih.gov Its straightforward structure, comprising a hydroxyl group attached to a secondary carbon atom with two different alkyl chains (a propyl and an ethyl group), makes it an excellent model compound for studying fundamental aspects of chirality and stereoselective reactions. Researchers utilize such molecules to develop and test new catalytic systems, enzymatic transformations, and synthetic strategies aimed at achieving high enantiomeric purity. ru.nlnih.govgoogle.com As a representative chiral secondary alcohol, this compound can be employed as a substrate to evaluate the efficiency, selectivity, and scope of novel asymmetric reduction catalysts, chiral ligands, or biocatalytic enzymes. Its use as a synthon in the total synthesis of more complex chiral natural products or pharmaceuticals also highlights its role as a foundational chiral building block.

Interdisciplinary Research Trajectories Involving Stereoisomers of Heptan-3-ol

Research involving the stereoisomers of heptan-3-ol, including this compound, (3R)-heptan-3-ol, and their racemic mixture, spans multiple disciplines, driven by the need for enantiomerically pure compounds. muni.cznih.govresearchgate.net

Asymmetric Synthesis and Biocatalysis: Significant research efforts are directed towards the enantioselective synthesis of chiral alcohols. This includes the asymmetric reduction of heptan-3-one using various chiral catalysts, such as transition metal complexes with chiral ligands, or through biocatalytic methods employing enzymes like alcohol dehydrogenases (ADHs). nih.govgoogle.comacs.orgrsc.org Biocatalysis, in particular, offers mild reaction conditions and high selectivity, making it an attractive approach for producing optically active alcohols. researchgate.netnih.gov For example, engineered enzymes can catalyze the direct enantioselective hydration of alkenes, providing a highly atom-economical route to chiral alcohols. nih.gov

Chiral Resolution: For cases where racemic mixtures are obtained, research also focuses on methods for separating the enantiomers. This can involve classical resolution techniques, chromatographic separation, or enzymatic kinetic resolution, where enzymes selectively react with one enantiomer, leaving the other behind. researchgate.net

Biological Relevance and Pheromone Studies: While specific studies directly on this compound's biological role are not extensively detailed in the provided snippets, related chiral alcohols, such as stereoisomers of 4-methylheptan-3-ol, have been identified as insect pheromones. muni.cznih.govresearchgate.net This highlights the potential for heptan-3-ol stereoisomers to be involved in chemical communication or other biological signaling pathways, driving research into their synthesis and stereochemical characterization.

Stereochemical Analysis and Dynamic Stereochemistry: The stability and interconversion of stereoisomers are critical aspects studied in dynamic stereochemistry. Understanding how chiral compounds like heptan-3-ol stereoisomers behave under various reaction conditions, including potential racemization or epimerization, is vital for designing efficient synthetic routes and maintaining stereochemical purity. pageplace.de

Data Tables

The following table illustrates typical outcomes from academic research focused on the enantioselective synthesis of chiral secondary alcohols, providing context for the types of findings relevant to the study of compounds like this compound.

Table 1: Representative Enantioselective Synthesis Outcomes for Chiral Secondary Alcohols

| Method/Catalyst Type | Substrate Class (Example) | Achieved Yield | Enantiomeric Excess (ee) | Reference Type |

| Chiral Cobalt Catalyst (e.g., with PAOR ligand) | Alkane Ketones | > 70% | > 80% | Synthesis google.com |

| Chiral Cobalt Catalyst (e.g., with PAOR ligand) | Aromatic Ketones | > 80% | > 90% | Synthesis google.com |

| Alcohol Dehydrogenase (ADH) - Biocatalysis | Various Ketones | High | > 90% | Synthesis researchgate.netrsc.org |

| Ene-reductase (ER) + Alcohol Dehydrogenase (ADH) | Unsaturated Ketones | Good (72-83%) | > 90% (for specific isomer) | Synthesis nih.gov |

| Chiral Oxazaborolidine Catalyst | Ketones | High | High | Synthesis researchgate.net |

Note: The data presented above are representative outcomes from academic research in the field of chiral secondary alcohol synthesis. They illustrate the typical yields and enantiomeric excesses achieved using various methodologies, providing a benchmark for studies involving compounds such as this compound.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-heptan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-3-5-6-7(8)4-2/h7-8H,3-6H2,1-2H3/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZKSECIXORKHQS-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@H](CC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426425 | |

| Record name | (3S)-heptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26549-25-7 | |

| Record name | (3S)-heptan-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3s Heptan 3 Ol and Its Stereoisomers

Stereoselective Synthesis Approaches

Achieving control over the formation of stereogenic centers is paramount in synthesizing chiral molecules like (3S)-heptan-3-ol. Several sophisticated techniques have been developed to ensure the preferential formation of one enantiomer over the other.

Asymmetric Induction Techniques

Asymmetric induction relies on the temporary or permanent presence of a chiral element to direct the stereochemical outcome of a reaction.

Chiral boronic esters are valuable intermediates in asymmetric synthesis due to their stability and versatility in undergoing stereospecific transformations. Methods involving chiral boronic esters often leverage chiral diols, such as (R,R)-2,3-butanediol, to create chiral directing groups. These methods allow for the controlled installation of stereocenters, often with high diastereoselectivity, which can then be converted into enantiomerically enriched alcohols through subsequent reactions like oxidation. For instance, the use of (R,R)-2,3-butanediol in conjunction with (dichloromethyl)lithium can yield (αS)-α-chloro boronic esters with high diastereomeric purity (around 95%). These intermediates can then react with nucleophiles, with the configuration of the resulting chiral center depending on the order of group introduction according to established rules. Enantiomeric purification of the boronic acids derived from these esters via recrystallization has also been demonstrated as a viable strategy iupac.orgcapes.gov.brrsc.orgnih.govbristol.ac.ukrsc.org.

Chiral auxiliaries are stereogenic units temporarily attached to a substrate to control the stereochemical outcome of a reaction wikipedia.orgsigmaaldrich.com. After the desired stereoselective transformation, the auxiliary is removed, ideally to be recovered and reused. This strategy is widely employed for the asymmetric α-alkylation of ketones and aldehydes. For example, the SAMP/RAMP hydrazone method utilizes chiral pyrrolidine (B122466) derivatives (SAMP/RAMP) to achieve high enantiomeric excess (>95% ee) in the synthesis of chiral ketones, which can then be reduced to chiral alcohols wikipedia.orgwikipedia.orgmit.eduresearchgate.netresearchgate.netresearchgate.net. Other effective chiral auxiliaries include those derived from camphor, such as camphorsultam wikipedia.orgtcichemicals.com, and oxazolidinones, which are particularly useful in aldol (B89426) reactions wikipedia.org. The choice of auxiliary and reaction conditions can significantly influence the diastereoselectivity and yield of the desired product wikipedia.orgresearchgate.netscielo.br.

The iupac.orglibretexts.org-Wittig rearrangement is a powerful pericyclic reaction that transforms allyl ethers into homoallylic alcohols with high stereocontrol. Asymmetric variants of this rearrangement are crucial for establishing chirality. These methods often involve chiral auxiliaries or chiral ligands that control the stereochemical outcome of the carbanion formation and subsequent rearrangement researchgate.netacs.orgacs.orgorganic-chemistry.orgnih.govharvard.eduwikipedia.orgchemrxiv.org. For instance, chiral sulfoxide (B87167) moieties have been used to control the rearrangement of benzylic carbanions, leading to enantioenriched homoallylic, enynyl, and allenylic α-benzyl alcohol derivatives acs.orgacs.org. Chiral thiourea (B124793) catalysts, in conjunction with a Brønsted base, have also been employed to achieve enantioselective iupac.orglibretexts.org-Wittig rearrangements of α-allyloxy carbonyl compounds, yielding highly enantioenriched homoallylic alcohols harvard.edu. The mechanism and stereoselectivity can be influenced by the choice of chiral auxiliary and reaction conditions, with some methods achieving high diastereomeric ratios researchgate.net.

The Sharpless asymmetric epoxidation (SAE) is a landmark reaction for the enantioselective synthesis of 2,3-epoxy alcohols from allylic alcohols libretexts.orgtcichemicals.comresearchgate.netslideshare.netresearchgate.netwikipedia.orgingentaconnect.comnih.govresearchgate.netunits.it. This reaction utilizes a catalyst system comprising titanium tetra(isopropoxide), a chiral tartrate diester (e.g., diethyl tartrate), and tert-butyl hydroperoxide (TBHP) as the oxidant libretexts.orgtcichemicals.comslideshare.netresearchgate.netwikipedia.orgingentaconnect.com. The choice of the tartrate enantiomer dictates the absolute stereochemistry of the resulting epoxide tcichemicals.comwikipedia.org. The generated chiral epoxy alcohols are versatile intermediates that can undergo regioselective ring-opening reactions with various nucleophiles or reducing agents to yield functionalized chiral alcohols researchgate.netnih.gov. For example, regioselective reduction of the epoxide can lead to chiral diols, which can then be further manipulated researchgate.netnih.gov. The SAE is known for its broad substrate scope, high yields, and excellent enantioselectivities, making it a robust tool for accessing chiral building blocks tcichemicals.comwikipedia.org.

The SAMP/RAMP hydrazone methodology, pioneered by Dieter Enders and E.J. Corey, is a highly effective strategy for the asymmetric α-alkylation of ketones and aldehydes wikipedia.orgwikipedia.orgmit.eduresearchgate.netresearchgate.netresearchgate.net. This three-step sequence involves the formation of a hydrazone from a ketone or aldehyde and either (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) or (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). The resulting hydrazone is then deprotonated to form an azaenolate, which undergoes diastereoselective alkylation with an electrophile. Finally, the chiral auxiliary is removed, typically by ozonolysis or hydrolysis, to yield the enantiomerically enriched α-alkylated carbonyl compound. This method has been successfully applied to synthesize chiral ketones, which can then be reduced to chiral secondary alcohols with high enantiomeric purity, as demonstrated in the synthesis of stereoisomers of 4-methyl-3-heptanol (B77350) researchgate.netresearchgate.netnih.gov. The SAMP/RAMP method provides excellent stereochemical control over metalation, alkylation, and cleavage steps mit.edu.

Biocatalytic Transformations and Enzymatic Resolution

Biocatalysis offers a green and highly selective approach to synthesizing chiral compounds, leveraging the inherent stereospecificity of enzymes. These methods often operate under mild conditions, reducing environmental impact and simplifying purification processes.

One-Pot Multi-Enzymatic Synthetic Procedures (e.g., Ene-reductase and Alcohol Dehydrogenase)

One-pot multi-enzymatic cascades represent a powerful strategy for constructing complex chiral molecules efficiently. By combining multiple enzymes in a single reaction vessel, sequential transformations can occur without intermediate isolation, leading to increased yields and reduced waste. For the synthesis of chiral alcohols, the combination of ene-reductases (ERs) and alcohol dehydrogenases (ADHs) is particularly effective nih.govijirset.comresearchgate.netx-mol.netillinois.eduacs.org. ERs are capable of stereoselectively reducing carbon-carbon double bonds in α,β-unsaturated carbonyl compounds, while ADHs catalyze the stereoselective reduction of ketone or aldehyde functionalities to alcohols. This synergistic approach allows for the creation of multiple stereocenters from achiral or prochiral precursors in a single operation. For instance, the synthesis of various stereoisomers of 4-methylheptan-3-ol, an insect pheromone, has been achieved using cascades of specific ERs and ADHs, demonstrating high control over stereochemistry researchgate.netacs.org.

Table 1: Examples of One-Pot Multi-Enzymatic Synthesis of Chiral Alcohols

| Enzyme Combination (ER + ADH) | Substrate Type (Example) | Product Type (Example) | Key Features | Reference(s) |

| OYE2/OYE3 + ADH | α,β-Unsaturated Aldehydes/Ketones | Chiral Alcohols | High yields, high enantioselectivity (up to 99% ee) | x-mol.net |

| OYE1-W116V + ADH440 | 4-methylhept-4-en-3-one | (3S,4S)-4-Methylheptan-3-ol | High ee (99%), high de (94%) | researchgate.net |

| OYE2.6 + ADH270 | 4-methylhept-4-en-3-one | (3R,4R)-4-Methylheptan-3-ol | High ee (99%), high de (99%) | researchgate.net |

| OYE1-W116V + ADH270 | 4-methylhept-4-en-3-one | (3R,4S)-4-Methylheptan-3-ol | High ee (99%), high de (92%) | researchgate.net |

| OYE2.6 + ADH440 | 4-methylhept-4-en-3-one | (3S,4R)-4-Methylheptan-3-ol | High ee (99%), high de (99%) | researchgate.net |

| Ene-reductase + ADH | α,β-Unsaturated Aldehydes | Chiral Primary Alcohols | Chemo- and stereoselective reduction | x-mol.net |

| Ene-reductase + ADH | α,β-Unsaturated Ketones | Chiral Secondary Alcohols | Chemo- and stereoselective reduction | x-mol.net |

Enzymatic Kinetic Resolution of Racemic Heptan-3-ol and Analogs (e.g., Lipase-Mediated Transesterification and Hydrolysis)

Enzymatic kinetic resolution (KR) is a widely employed technique for obtaining enantiomerically pure compounds from racemic mixtures. Lipases, particularly Candida antarctica lipase (B570770) B (CALB, often commercially available as Novozym 435®), are highly effective biocatalysts for the enantioselective transesterification or hydrolysis of secondary alcohols and their esters harvard.edumdpi.comresearchgate.netresearchgate.netjocpr.com. In this process, the enzyme selectively reacts with one enantiomer of the racemic substrate, converting it into a product (e.g., an ester), while leaving the other enantiomer unreacted. This allows for the separation of the desired enantiomerically pure alcohol or its derivative. (±)-Heptan-3-ol has been successfully resolved using CALB-catalyzed transesterification with vinyl acetate (B1210297), yielding the corresponding acetate and unreacted alcohol with high enantiomeric excess mdpi.comresearchgate.netresearchgate.net. The efficiency of KR is often quantified by the enantioselectivity factor (E), which reflects the ratio of reaction rates between the two enantiomers jocpr.com.

Table 2: Lipase-Mediated Kinetic Resolution of Racemic Secondary Alcohols

| Lipase Type (Source) | Substrate (Example) | Acyl Donor / Reaction Type | Solvent | Yield (%) | Enantiomeric Excess (ee) | Reference(s) |

| CALB (Candida antarctica) | (±)-Heptan-3-ol | Vinyl acetate / Transesterification | Hexane | N/A | >99% (for alcohol/ester) | mdpi.comresearchgate.netresearchgate.net |

| CALB (Candida antarctica) | (±)-4-methylpentan-2-ol | Vinyl acetate / Transesterification | Hexane | N/A | 97-100% (for alcohol) | researchgate.net |

| Amano PS (Burkholderia cepacia) | (±)-5-methylhex-1-en-3-ol | Vinyl acetate / Transesterification | N/A | N/A | 90-95% (for alcohol) | researchgate.net |

| CAL-A (Candida antarctica) | Racemic tertiary alcohols | Vinyl butyrate (B1204436) / Transesterification | Heptane/Isooctane | 44-45% (ester) | 96-99% (ester) | scielo.br |

Stereoselective Biotransformations Catalyzed by Microorganisms (e.g., Baker's Yeast)

Whole-cell biocatalysis, particularly using baker's yeast (Saccharomyces cerevisiae), is a cost-effective and accessible method for the stereoselective reduction of prochiral ketones to chiral alcohols harvard.eduijirset.comjocpr.comjst.go.jpdicp.ac.cn. Baker's yeast contains a diverse array of oxidoreductases, including alcohol dehydrogenases, that can efficiently reduce carbonyl groups with high chemo- and stereoselectivity. The reaction typically occurs under mild, aqueous conditions, utilizing endogenous cofactors like NADH, which are regenerated through cellular metabolism (e.g., from glucose or ethanol) harvard.eduijirset.com. This approach offers advantages such as ease of handling, low cost, and environmental friendliness. Other microorganisms and even plant tissues, such as Daucus carota (carrot), have also demonstrated significant capabilities in stereoselective ketone reductions jocpr.comdicp.ac.cn.

Table 3: Stereoselective Ketone Reduction by Microorganisms

| Biocatalyst | Substrate Type (Example) | Product Type (Example) | Key Features | Reference(s) |

| Baker's Yeast (S. cerevisiae) | Prochiral Ketones | Chiral Secondary Alcohols | Mild conditions, high ee, cofactor regeneration | harvard.eduijirset.comjocpr.comjst.go.jp |

| Daucus carota (Carrot) | Prochiral Ketones | Chiral Secondary Alcohols | High yields, exceptional enantioselectivity (up to 98%) | dicp.ac.cn |

| Geotrichum candidum | p-bromoacetophenone | R-alcohol | High yield (99%), high ee (99%) | jocpr.com |

| Rhodotorula rubra | p-bromoacetophenone | S-alcohol | High yield (99%), high ee (99%) | jocpr.com |

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis, particularly with chiral ligands, provides robust and versatile methods for enantioselective synthesis, enabling the construction of chiral centers with high precision.

Chiral Palladium-Phosphine Catalysis

Palladium complexes, when coordinated with chiral phosphine (B1218219) ligands, are highly effective catalysts for various asymmetric transformations, including the hydrogenation of ketones and imines researchgate.netresearchgate.netresearchgate.net. These catalytic systems can achieve high enantioselectivities in the reduction of prochiral ketones to chiral secondary alcohols. The choice of ligand and reaction conditions is crucial for optimizing both catalytic activity and enantioselectivity. For example, palladium complexes featuring chiral bisphosphine ligands like MeO-BIPHEP or SYNPHOS have been employed in the asymmetric hydrogenation of various ketones, yielding chiral alcohols with up to 96% ee researchgate.netresearchgate.netresearchgate.net.

Table 4: Palladium-Catalyzed Asymmetric Hydrogenation of Ketones

| Palladium Catalyst System (Pd source + Chiral Ligand) | Substrate Type (Example) | Reaction Type | Key Features | Reference(s) |

| Pd(OCOCF₃)₂ / (R)-MeO-BIPHEP | α-Keto phosphonates | Asymmetric Hydrogenation | Good yields, moderate ee (up to 55%) | researchgate.net |

| Pd(OCOCF₃)₂ / (R)-C₄-TunePhos | Simple Ketones | Asymmetric Hydrogenation | Full conversion, moderate to good ee (up to 88%) | researchgate.net |

| Pd(CFCO) / (R,R)-Me-DuPhos | Functionalized Ketones | Asymmetric Hydrogenation | High enantioselectivity (up to 92.2% ee) | researchgate.net |

Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions for C–C Bond Formation

Transition-metal-catalyzed cross-coupling reactions are fundamental for constructing carbon-carbon bonds, and their application in asymmetric synthesis has revolutionized the creation of complex chiral molecules nih.govacs.orgchinesechemsoc.org. These reactions involve the coupling of an organic electrophile with an organometallic reagent, mediated by a transition metal catalyst, often in the presence of a chiral ligand to induce enantioselectivity. This approach can be used to form new stereogenic centers. For example, enantioselective allylic alkylation reactions, catalyzed by palladium complexes with chiral ligands, can yield chiral products after subsequent transformations. Nickel catalysts have also emerged as powerful tools for enantioselective alkyl cross-coupling reactions, engaging with secondary alkyl halides through single-electron oxidative addition mechanisms nih.govchinesechemsoc.org. While direct examples of these cross-coupling reactions leading specifically to this compound are not detailed, these methodologies are broadly applicable to the synthesis of chiral secondary alcohols by forming the crucial C-C bond stereoselectively.

Table 5: Transition Metal-Catalyzed Cross-Coupling for Chiral Molecule Synthesis

| Transition Metal Catalyst | Reaction Type | Substrate Type (Example) | Key Features | Reference(s) |

| Palladium | Asymmetric Allylic Alkylation | Carbonyl compounds | High yields, excellent enantioselectivity (up to 96% ee) | |

| Nickel | Enantioselective Alkyl Cross-Coupling | sec-Alkyl halides, ethers, organomagnesium reagents | Formation of C(sp²)-C(sp³) bonds, increasing enantioselectivity | nih.govchinesechemsoc.org |

| Palladium | Enantioselective tandem C–H/C–C activation | Vinylcyclopropanes, cyclopropanols | Synthesis of axially chiral biaryls, excellent enantiocontrol (>99% ee) | |

| Nickel | Enantioselective Arylation/Alkenylation of Aldehydes | Aldehydes, organoboronic esters | High yields, high enantioselectivity (up to 97% ee) | nih.gov |

Other Spectroscopic Methods for Absolute Configuration Determination

Beyond NMR, other spectroscopic techniques are pivotal for establishing the absolute configuration of chiral molecules.

Optical Rotation: Optical rotation is a fundamental chiroptical property where chiral compounds rotate the plane of polarized light. The specific rotation ([α]D) is a quantitative measure of this rotation under defined conditions (temperature, wavelength, concentration, solvent). While direct specific rotation values for this compound were not readily found in the provided snippets, this method is a standard technique for characterizing enantiomers pearson.com. For instance, related chiral alcohols have reported specific rotations, such as (+)-Isopinocampheol with [α]20D +35.1° acs.orgsigmaaldrich.com. However, optical rotation alone can be influenced by conformational factors and is often used in conjunction with other methods or for comparison with known compounds pearson.com.

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is particularly useful for compounds that possess chromophores absorbing in the UV-Vis region. For molecules lacking inherent chromophores, such as simple secondary alcohols, derivatization with a chromophoric chiral probe can induce Cotton effects (CEs) in the ECD spectrum, allowing for chirality transfer and absolute configuration determination acs.orgmdpi.comresearchgate.netmdpi.comresearchgate.net. For example, di(1-naphthyl)methane probes have been used to generate induced exciton-type CEs in the UV-Vis absorption region by transferring chirality from secondary alcohols acs.orgresearchgate.net. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict ECD spectra and compare them with experimental data, thereby assigning absolute configurations scinapse.ioresearchgate.netmdpi.comfrontiersin.orgnih.govunipi.it. Studies have shown that ECD can be a rapid and sensitive method for determining the absolute configuration and enantiopurity of chiral molecules, even when sample quantities are limited nih.gov.

Data Table Example (Conceptual for ECD): The following table conceptually represents how ECD data might be presented, focusing on the sign and intensity of Cotton effects.

| Compound/Derivative | Wavelength (nm) | Δε (dm3·mol–1·cm–1) | Cotton Effect Sign | Absolute Configuration Assignment |

| This compound Derivative | 230 | +15.2 | Positive | (S) |

| (3R)-heptan-3-ol Derivative | 230 | -14.8 | Negative | (R) |

Note: Δε represents the differential molar extinction coefficient. The signs of the Cotton effects are indicative of the absolute configuration, often determined through comparison with theoretical calculations or known standards.

Compound Name List:

this compound

α-cyano-α-fluoro-p-tolylacetic acid (CFTA)

α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA)

F-THENA

FICA

(S)-3-phenyl-2-(selenophenyl)propan-1-ol

(+)-Isopinocampheol

(3R)-heptan-3-ol (mentioned for comparison)

The precise determination of stereochemistry and enantiomeric purity is crucial for understanding the properties and applications of chiral compounds like this compound. This section details advanced spectroscopic techniques employed for this purpose.

Analytical and Spectroscopic Characterization of 3s Heptan 3 Ol Stereochemistry

Other Spectroscopic Methods for Absolute Configuration Determination

Beyond NMR, other spectroscopic techniques are pivotal for establishing the absolute configuration of chiral molecules.

Optical Rotation: Optical rotation is a fundamental chiroptical property where chiral compounds rotate the plane of polarized light. The specific rotation ([α]D) is a quantitative measure of this rotation under defined conditions (temperature, wavelength, concentration, solvent) pearson.com. While direct specific rotation values for (3S)-heptan-3-ol were not readily found in the provided snippets, this method is a standard technique for characterizing enantiomers pearson.com. For instance, related chiral alcohols have reported specific rotations, such as (+)-Isopinocampheol with [α]20D +35.1° acs.orgsigmaaldrich.com. However, optical rotation alone can be influenced by conformational factors and is often used in conjunction with other methods or for comparison with known compounds pearson.com.

Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. It is particularly useful for compounds that possess chromophores absorbing in the UV-Vis region researchgate.netnih.gov. For molecules lacking inherent chromophores, such as simple secondary alcohols, derivatization with a chromophoric chiral probe can induce Cotton effects (CEs) in the ECD spectrum, allowing for chirality transfer and absolute configuration determination acs.orgmdpi.comresearchgate.netmdpi.comresearchgate.net. For example, di(1-naphthyl)methane probes have been used to generate induced exciton-type CEs in the UV-Vis absorption region by transferring chirality from secondary alcohols acs.orgresearchgate.net. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often employed to predict ECD spectra and compare them with experimental data, thereby assigning absolute configurations scinapse.ioresearchgate.netmdpi.comfrontiersin.orgnih.govunipi.it. Studies have shown that ECD can be a rapid and sensitive method for determining the absolute configuration and enantiopurity of chiral molecules, even when sample quantities are limited nih.gov.

Computational Chemistry and Molecular Modeling of 3s Heptan 3 Ol

Density Functional Theory (DFT) Calculations for Structural and Stereochemical Analysis

DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules, enabling detailed analysis of their geometries, energies, and spectroscopic properties. For chiral alcohols such as (3S)-heptan-3-ol, DFT is instrumental in dissecting conformational preferences and confirming absolute stereochemistry.

Conformational Analysis and Energy Minimization of Heptan-3-ol Stereoisomers

The conformational landscape of heptan-3-ol, encompassing its various stereoisomers, is explored through DFT calculations. This process involves identifying all low-energy conformers by systematically rotating around the single bonds of the molecule, particularly those involving the hydroxyl group and the aliphatic chain. Energy minimization, performed using DFT functionals (e.g., B3LYP, ωB97XD) with appropriate basis sets (e.g., 6-31G(d), def2-TZVP), determines the most stable spatial arrangements. These calculations reveal the preferred orientations of the hydroxyl group (e.g., gauche or anti relative to the C3-C4 bond) and the various staggered conformations of the heptyl chain. The relative energies calculated for these conformers allow for the prediction of their populations at a given temperature, based on the Boltzmann distribution.

Table 1: Illustrative Conformational Analysis of Heptan-3-ol Stereoisomers (DFT)

| Conformer ID | Dihedral Angle 1 (C2-C3-O-H) | Dihedral Angle 2 (C4-C3-C2-C1) | Relative Energy (kJ/mol) | Population (%) |

| C1 | gauche (+60°) | anti (180°) | 0.0 | 45 |

| C2 | gauche (-60°) | anti (180°) | 0.5 | 40 |

| C3 | anti (180°) | gauche (+60°) | 2.1 | 10 |

| C4 | anti (180°) | gauche (-60°) | 2.5 | 5 |

| C5 | gauche (+60°) | gauche (+60°) | 5.0 | <1 |

Note: Dihedral angles and relative energies are illustrative. Actual values are determined by specific DFT calculations and can vary based on the chosen functional and basis set.

Prediction and Confirmation of Absolute Configuration Aided by ECD/TDDFT Calculations

Confirming the absolute configuration of a chiral molecule like this compound is crucial. Time-Dependent Density Functional Theory (TDDFT) coupled with DFT is a standard method for predicting Electronic Circular Dichroism (ECD) spectra. TDDFT calculations compute the electronic excitation energies and rotatory strengths for the optimized conformers of the molecule. The predicted ECD spectrum is generated by summing the contributions of these conformers, weighted by their calculated populations. This theoretical spectrum is then compared to an experimentally measured ECD spectrum. A strong correlation between the calculated and experimental spectral features, particularly the sign and position of key Cotton effects, provides robust evidence for assigning the absolute configuration as (S).

Table 2: Illustrative TDDFT Predictions for ECD Spectrum of this compound

| Transition | Wavelength (nm) | Rotatory Strength (mR) |

| π → π | 180 | +15.2 |

| n → π | 205 | -8.5 |

| σ → π* | 220 | +3.1 |

Note: TDDFT calculations predict electronic transitions and their optical activity. These values are illustrative; experimental ECD data is required for definitive confirmation.

Mechanistic Insights into Stereoselective Reactions via DFT Calculations

DFT calculations are extensively used to unravel the mechanisms of stereoselective reactions, including those that might synthesize or involve chiral alcohols. By mapping out reaction pathways, identifying transition states (TS), and calculating activation energies, DFT can explain the origin of observed stereoselectivity. For instance, in a reaction where a new stereocenter is formed adjacent to or at C3 of heptan-3-ol, DFT can model the interactions between a chiral catalyst, the substrate, and reagents. The geometries of transition states reveal steric and electronic factors that favor the formation of one enantiomer or diastereomer over others, thereby explaining the stereochemical outcome.

Table 3: Illustrative DFT Analysis of a Stereoselective Reaction Step

| Reaction Step | Transition State Type | Activation Energy (kJ/mol) | Stereochemical Outcome |

| Addition A | Concerted TS | 25.5 | Favored (S-product) |

| Addition B | Concerted TS | 28.1 | Disfavored (R-product) |

Note: This table illustrates how DFT can be used to compare energy barriers for pathways leading to different stereoisomers in a hypothetical stereoselective reaction involving heptan-3-ol.

Molecular Dynamics Simulations and Conformational Landscapes of Chiral Heptanols

Table 4: Illustrative Molecular Dynamics Simulation Findings for Chiral Heptanol Conformational Landscape

| Simulation Parameter | Value/Description | Key Observation |

| Simulation Time | 100 ns | Interconversion between major conformers observed. |

| Temperature | 300 K | Conformational populations consistent with Boltzmann distribution. |

| Solvent | Explicit Water | Hydrogen bonding of hydroxyl group with water influences conformer stability. |

| Dominant Conformers | C1, C2 (from Table 1) | These conformers show the highest occupancy over the simulation time. |

Note: MD simulations provide dynamic information about conformational preferences and transitions, influenced by environmental factors such as solvent interactions.

Role and Applications of 3s Heptan 3 Ol As a Chiral Building Block in Advanced Organic Synthesis

Precursor in Asymmetric Catalysis, Ligand Synthesis, and Chiral Catalyst Development

The development of effective chiral catalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds. Chiral alcohols are an important class of starting materials for the synthesis of chiral ligands, which are organic molecules that bind to a central metal atom to form a catalyst complex. nih.gov The ligand's chirality influences the metal's catalytic activity, guiding a chemical reaction to favor the formation of one enantiomer over the other. nih.gov

While extensive libraries of chiral ligands have been developed from various chiral precursors, the specific application of (3S)-heptan-3-ol in widely-known catalyst systems is not extensively documented in leading research. However, its status as a commercially available, enantiomerically pure secondary alcohol makes it a suitable and potential candidate for the synthesis of novel chiral ligands and catalysts. Chemical suppliers market this compound as a versatile chiral building block for crafting complex molecules, underscoring its potential utility in these applications. The development of new catalytic systems is a continuous endeavor, and accessible chiral synthons like this compound are valuable starting points for designing ligands tailored to specific asymmetric transformations.

Intermediate in Fine Chemical Synthesis and Specialty Chemical Production

In the broader context of chemical manufacturing, this compound serves as an intermediate in the production of fine and specialty chemicals. Its functional group (a hydroxyl group) and chiral center are key features that can be modified through various organic reactions to build more complex molecular architectures.

One of the documented applications of heptan-3-ol is as a flavoring agent in the food industry. nih.gov It is found naturally in various fruits and foods, including bananas, strawberries, and roasted beef, contributing to their flavor profiles. Furthermore, chemical suppliers note that chiral secondary alcohols like (S)-heptan-3-ol play a pivotal role as intermediates in drug development, contributing to the synthesis of pharmaceuticals for a range of conditions. labshake.com Its utility as a chiral building block is essential for creating medications where specific stereochemistry is required for biological activity.

Stereodefined Components in Semiochemical Research

Semiochemicals are signaling molecules used for communication between organisms. In insects, these are often pheromones that mediate interactions related to mating, aggregation, or alarm. The biological activity of these complex molecules is frequently dependent on their precise stereochemistry.

The stereoisomeric composition of an insect pheromone is critical to its function. nih.gov Different stereoisomers of the same compound can elicit vastly different behavioral responses, ranging from strong attraction to indifference or even inhibition. researchgate.netnih.gov This stereochemical specificity arises because the pheromone must fit precisely into a chiral receptor protein in the insect's antenna, much like a key fits into a lock. nih.gov This precise interaction is what triggers the neural signal that leads to a specific behavior.

A clear example of this principle is seen with derivatives of heptan-3-ol, such as 4-methylheptan-3-ol, which is a key component of the aggregation pheromone for several bark beetle species. nih.govnih.gov Field tests on the almond bark beetle, Scolytus amygdali, demonstrated a highly specific response to only one of the four possible stereoisomers.

Table 1: Biological Activity of 4-Methylheptan-3-ol Stereoisomers on Scolytus amygdali

| Stereoisomer | Biological Effect |

|---|---|

| (3S,4S)-4-methyl-3-heptanol | Attractant (in combination with a synergist) |

| (3R,4S)-4-methyl-3-heptanol | Inhibitory |

| (3R,4R)-4-methyl-3-heptanol | Inhibitory |

This table details the specific behavioral responses of the almond bark beetle to different stereoisomers of a heptan-3-ol derivative, highlighting the critical role of stereochemistry. Data sourced from a 2004 study. nih.gov

This high degree of selectivity demonstrates that the presence of non-natural or incorrect stereoisomers can disrupt chemical communication and inhibit the desired behavioral response. nih.gov Therefore, for applications in pest management, such as in monitoring traps or mating disruption strategies, the synthesis of enantiomerically pure pheromones is essential for efficacy. nih.gov

Given the importance of stereoisomeric purity, significant research has focused on developing precise and efficient methods to synthesize specific stereoisomers of pheromones derived from the heptan-3-ol scaffold. For 4-methylheptan-3-ol, both chemical and enzymatic strategies have been successfully employed.

One prominent chemical approach involves the use of chiral auxiliaries like SAMP (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine). This method allows for the creation of chiral 4-methyl-3-heptanones, which are then reduced to the corresponding alcohols. The resulting mixture of diastereomers can be separated using enzymatic transesterification with an enzyme such as lipase (B570770) AK and vinyl acetate (B1210297). nih.govresearchgate.net

More recently, biocatalytic methods have been developed to streamline the synthesis. A one-pot, multi-enzyme system has been demonstrated for producing all four stereoisomers of 4-methylheptan-3-ol from an unsaturated ketone precursor (4-methylhept-4-en-3-one). nih.gov This process uses two sequential enzymatic reductions:

An ene-reductase (ER) reduces the carbon-carbon double bond, establishing the first chiral center at position 4.

An alcohol dehydrogenase (ADH) then reduces the ketone group, establishing the second chiral center at position 3.

By selecting different combinations of specific ene-reductases and alcohol dehydrogenases, chemists can control the stereochemical outcome and synthesize any of the four desired stereoisomers with high purity. nih.gov

Table 2: Comparison of Synthetic Strategies for 4-Methylheptan-3-ol Stereoisomers

| Strategy | Key Reagents/Enzymes | Key Steps | Stereochemical Control |

|---|---|---|---|

| Chemical Synthesis | SAMP/RAMP reagents, Lipase AK | 1. Asymmetric synthesis of chiral ketone2. Reduction to alcohol mixture3. Enzymatic resolution of diastereomers | Achieved through chiral auxiliaries and subsequent enzymatic resolution researchgate.net |

| Biocatalytic Synthesis | Ene-reductase (ER), Alcohol dehydrogenase (ADH) | 1. ER-catalyzed reduction of C=C bond2. ADH-catalyzed reduction of C=O bond | Achieved by selecting specific enzymes for each reduction step in a one-pot reaction nih.gov |

This table outlines and compares two primary methods for the enantioselective synthesis of a key pheromone derived from heptan-3-ol.

These advanced synthetic strategies enable the production of the specific, biologically active stereoisomers required for studying insect behavior and developing environmentally benign pest control solutions. nih.govrsc.org

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4-methylheptan-3-ol |

| (3S,4S)-4-methyl-3-heptanol |

| (3R,4S)-4-methyl-3-heptanol |

| (3R,4R)-4-methyl-3-heptanol |

| (3S,4R)-4-methyl-3-heptanol |

| 4-methyl-3-heptanone |

| 4-methylhept-4-en-3-one |

| (S)-(-)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) |

| (R)-(+)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) |

Q & A

Q. What computational approaches predict the physicochemical properties of this compound?

- Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to estimate dipole moments and polar surface area .

- QSAR Models : Train regression models using descriptors like molar refractivity and Hansen solubility parameters .

- MD Simulations : Simulate solvation in water/octanol to predict logP and diffusion coefficients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.